![molecular formula C15H21NO2 B116306 1-Boc-3-Phenyl-pyrrolidine CAS No. 147410-43-3](/img/structure/B116306.png)
1-Boc-3-Phenyl-pyrrolidine
Overview
Description
1-Boc-3-Phenyl-pyrrolidine is a boc-protected cyclic amine . It is used as a building block in the preparation of diastereomers by usually undergoing α’-lithiations and electrophilic substitution reactions . It is also used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Pyrrolidine compounds are synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-Phenyl-pyrrolidine include a boiling point of 342.5±42.0 °C, a density of 1.191±0.06 g/cm3 at 20 °C, and a pKa of -1.91±0.40 .
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-Boc-3-Phenyl-pyrrolidine, is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds. It allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and offers increased three-dimensional coverage . This compound can serve as a scaffold for developing new medications with potential applications in treating various diseases.
Stereochemistry Research
1-Boc-3-Phenyl-pyrrolidine’s stereochemical complexity makes it an excellent candidate for studying stereoisomerism and its effects on biological activity. Different stereoisomers can bind to enantioselective proteins in unique ways, leading to varied biological profiles, which is crucial for drug design .
Synthesis of Spirocyclic Compounds
This compound is used as a starting material in the synthesis of spirocyclic tetrahydrofuran, a structure found in various natural products and pharmaceuticals. The spirocyclic framework is important for creating compounds with unique physical and chemical properties .
Bioreduction of Ketones
1-Boc-3-Phenyl-pyrrolidine is utilized in asymmetric hydrogen-transfer bioreduction of ketones. This process is significant in producing enantiomerically pure substances, which are essential for the pharmaceutical industry .
Antibacterial Agents Synthesis
The compound is involved in the synthesis and antibacterial evaluation of rifabutin-like spirorifamycins. These studies are part of ongoing research to develop new antibiotics that can combat resistant bacterial strains .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common structural motif in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways .
Result of Action
Compounds with a pyrrolidine structure have been associated with various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Phenyl-pyrrolidine | |
CAS RN |
147410-43-3 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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